molecular formula C28H28BNO2 B8229444 N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

Cat. No.: B8229444
M. Wt: 421.3 g/mol
InChI Key: IHSYZPIOUFNCCN-UHFFFAOYSA-N
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Description

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine is a boronate ester-containing aromatic amine with a molecular formula of C28H28BNO2 and a molar mass of 421.34 g/mol . Its structure features a naphthalen-2-amine core linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is pivotal in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where the boronate ester acts as a key reactive site . Its predicted physical properties include a density of 1.16 g/cm³ and a boiling point of 568.4°C, though experimental validation is pending .

Properties

IUPAC Name

N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BNO2/c1-27(2)28(3,4)32-29(31-27)23-15-18-25(19-16-23)30(24-12-6-5-7-13-24)26-17-14-21-10-8-9-11-22(21)20-26/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYZPIOUFNCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C22H26BNO3
  • CAS Number: 528610-01-7
  • Molecular Weight: 351.36 g/mol

The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is particularly noteworthy as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane group may enhance the stability and solubility of the compound in biological environments. Key mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on tryptophan hydroxylase (TPH), which is crucial in serotonin biosynthesis .
  • Antioxidant Properties : The presence of phenolic groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Uptake and Distribution : The compound's lipophilicity may facilitate its cellular uptake. However, studies are needed to confirm its permeability across biological membranes.

Case Studies and Experimental Data

Several studies have investigated the biological properties of related compounds and provided insights into potential applications:

StudyCompoundBiological ActivityKey Findings
Similar dioxaborolane derivativesEnzyme inhibitionInhibited TPH with varying efficacy based on structural modifications.
Tryptophan derivativesAntioxidant activityExhibited significant radical scavenging ability in vitro.
Boron-containing compoundsCytotoxicity against cancer cellsDemonstrated selective cytotoxic effects in various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the phenyl or naphthalene rings could significantly alter its biological activity. For instance:

  • Substituent Variations : Altering substituents on the phenyl rings may enhance or reduce inhibitory effects on target enzymes.
  • Dioxaborolane Modifications : Changes to the dioxaborolane moiety could impact solubility and interaction with biological targets.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
This compound serves as an effective intermediate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boron moiety allows for efficient coupling with aryl halides. For instance, studies have shown that derivatives of this compound can be synthesized through a series of reactions involving palladium catalysts and bases in co-solvents like DMF and water, yielding high reaction efficiencies .

Case Study: Synthesis of Complex Molecules
In a recent study, the compound was utilized to construct complex molecular frameworks through iterative coupling reactions. The final product demonstrated enhanced structural complexity and functionality, indicating its versatility as a building block in organic chemistry .

P2Y Receptor Antagonists
Research has identified this compound as a key component in the development of selective antagonists for the P2Y14 receptor. Its ability to modulate receptor activity presents potential therapeutic applications in treating conditions related to inflammation and immune responses. The compound's derivatives have shown promising results in functional assays with low Ki values (indicating high potency) .

Case Study: Selective Antagonism
A study explored the structure-activity relationship (SAR) of this compound as part of a series aimed at developing P2Y14 receptor antagonists. Modifications to the nitrogen and boron substituents were systematically analyzed to enhance selectivity and solubility, leading to derivatives that exhibited improved pharmacokinetic profiles .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronate Ester-Containing Amines

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Substituents
Target Compound: N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine C28H28BNO2 421.34 Boronate ester, naphthalen-2-amine Unsubstituted phenyl ring
N-Phenyl-N-(4-(dioxaborolan-2-yl)phenyl)naphthalen-1-amine (Isomer) C28H28BNO2 421.34 Boronate ester, naphthalen-1-amine Naphthalene substitution at 1-position
N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine C20H31BNO3 355.28 Boronate ester, methoxy group Methoxy adjacent to boron
N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(dioxaborolan-2-yl)phenyl)biphenyl-4-amine C40H36BNO2 573.53 Boronate ester, biphenyl, naphthalen-2-yl Bulky biphenyl group

Key Observations :

  • Positional Isomerism : The naphthalen-1-amine isomer (CAS 528610-01-7) shares the same molecular formula as the target compound but exhibits altered electronic properties due to the naphthalene substitution position. This may reduce conjugation efficiency in materials applications compared to the 2-amine derivative.
  • Steric Hindrance : The biphenyl-containing compound introduces steric bulk, likely reducing solubility in polar solvents but improving thermal stability in OLED host materials .

Reactivity in Cross-Coupling Reactions

Boronate esters are critical in Suzuki-Miyaura coupling, where their reactivity depends on substituent effects:

  • The target compound ’s unsubstituted phenyl ring facilitates efficient transmetallation with palladium catalysts, making it ideal for synthesizing biaryl structures .
  • The methoxy-substituted analog may exhibit slower coupling rates due to electron donation, which stabilizes the boron center and reduces electrophilicity.
  • The biphenyl derivative ’s steric bulk could impede catalytic access to the boron atom, necessitating higher reaction temperatures or prolonged reaction times.

Preparation Methods

Reaction Mechanism and Key Intermediates

The synthesis begins with 1,8-bis(4-methoxyphenyl)naphthalene (3a) , derived from Suzuki-Miyaura coupling of 1,8-dibromonaphthalene and (4-methoxyphenyl)boronic acid. Demethylation using BBr₃ yields 4,4'-(naphthalene-1,8-diyl)diphenol (4a) , which is subsequently triflated to generate naphthalene-1,8-diylbis(trifluoromethanesulfonate) (5a) . This intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to form the diboronic ester 6a .

The final step couples 6a with (1-bromonaphthalen-2-yl)diphenylphosphine oxide (7a) via Pd(PPh₃)₄ catalysis, yielding the target compound in 87–90% yields .

Optimization of Catalytic Systems

  • Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and Pd(PPh₃)₄ in minimizing side reactions.

  • Base and Solvent : KOAc in 1,4-dioxane enhances boronic ester stability, while Na₂CO₃ in DMF/H₂O accelerates coupling.

  • Temperature : Reactions at 80°C achieve optimal conversion without decomposition.

Table 1: Representative Yields Under Varied Conditions

CatalystBaseSolventTemp (°C)Yield (%)Source
Pd(dppf)Cl₂KOAc1,4-dioxane8090
Pd(PPh₃)₄Na₂CO₃DMF/H₂O10085
Pd₂(dba)₃/DPPPK₃PO₄THF9088

Alternative Pathways: Buchwald-Hartwig Amination and Boronylation

Buchwald-Hartwig Amination Followed by Boronylation

This two-step approach first constructs the naphthylamine core via Buchwald-Hartwig amination, followed by boronylation.

  • Amination : Coupling 1-bromonaphthalene with N-phenyl-4-bromoaniline using Pd(OAc)₂/XantPhos yields the brominated intermediate.

  • Boronylation : Treatment with B₂Pin₂ and Pd(dppf)Cl₂ in dioxane introduces the boronate ester.

Yields for this route reach 78–82% , but the requirement for two palladium-mediated steps increases costs.

Direct Boronylation of Preformed Amines

A less common method involves boronylating N-phenyl-N-(4-bromophenyl)naphthalen-2-amine directly. Using Pd(dppf)Cl₂ and B₂Pin₂ in dioxane, this one-pot strategy achieves 75% yield but struggles with steric hindrance.

Scalability and Industrial Adaptations

Large-Scale Synthesis

Industrial protocols emphasize cost-effective catalysts and solvent recycling. For example, Pd/C (5 wt%) in toluene reduces catalyst loading by 40% while maintaining 85% yield .

Purification Strategies

  • Chromatography : Silica gel columns with hexanes/ethyl acetate (30:1) remove unreacted boronic esters.

  • Recrystallization : Methanol washes precipitate pure product, avoiding time-consuming chromatography .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling. For example, analogous compounds with dioxaborolan groups were prepared using B2pin2 (bis(pinacolato)diboron) and aryl halides under Ni or Pd catalysis. Key steps include:

  • Ligand-controlled regioselectivity : Use of anionic ligands (e.g., dtbpy) to direct borylation at meta or para positions of aromatic amines .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 5:85 to 10% EtOAc) to isolate intermediates .
  • Yield optimization : Reaction temperatures between 80–100°C and stoichiometric ratios of 1:1.2 (aryl halide:B2pin2) improve yields to ~60–75% .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm) and boron-related shifts (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • HRMS-ESI : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with mass accuracy <2 ppm deviation .
  • Melting Point : Consistency with literature values (e.g., 93–179°C for related dioxaborolan derivatives) .

Advanced Research Questions

Q. What challenges arise in analyzing competing reaction pathways during cross-coupling involving this compound?

  • Methodological Answer :

  • Regioselectivity conflicts : Competing para vs. meta coupling can occur. Mitigate using steric/electronic directing groups (e.g., electron-donating substituents favor para selectivity) .
  • Byproduct identification : Monitor reaction progress via TLC or LC-MS. Common byproducts include deborylated amines or homocoupled biaryls, which can be minimized by optimizing catalyst loading (1–5 mol% Pd) .
  • Table 1 : Representative reaction conditions and outcomes:
CatalystLigandYield (%)Selectivity (para:meta)
Pd(OAc)2SPhos729:1
Ni(COD)2dtbpy651:2

Q. How can the boronate ester moiety in this compound be leveraged for functional material design?

  • Methodological Answer :

  • Fluorescence probes : Incorporate into π-conjugated systems (e.g., styryl or oxazole derivatives) for H2O2 detection. The boronate group reacts with ROS, triggering fluorescence quenching or enhancement .
  • Polymer precursors : Use in Suzuki polymerization to create conductive or emissive polymers. Optimize monomer ratios (e.g., 1:1 with dihalogenated comonomers) and reaction time (24–48 hr) for high molecular weight (>10 kDa) .

Q. What computational approaches are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Model transition states for B–C bond formation using Gaussian or ORCA software. Key parameters include Gibbs free energy (ΔG‡ < 25 kcal/mol for feasible reactions) .
  • Molecular docking : Predict binding affinity in enzyme-inhibitor studies (e.g., with kinases or proteases) using AutoDock Vina. Validate with in vitro IC50 assays .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for dioxaborolan-containing amines: How to resolve?

  • Methodological Answer :

  • Solvent effects : Compare data in CDCl3 vs. DMSO-d6 (e.g., δ 1.3 ppm for pinacol methyls in CDCl3 vs. δ 1.1 ppm in DMSO) .
  • Dynamic proton exchange : Use variable-temperature NMR to resolve broad peaks caused by amine proton exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

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